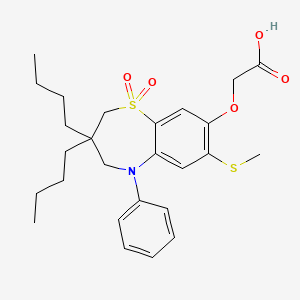
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid, also known as elobixibat, is a synthetic organic compound. It is an orally available inhibitor of the ileal bile acid transporter (IBAT or ASBT), which is the protein product of the SLC10A2 gene. Elobixibat is primarily evaluated for its clinical utility in the management of chronic constipation .
Méthodes De Préparation
The synthesis of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves multiple steps. The chemical structure is claimed as Example 14 in Albireo Ab’s patent US20130225511A1 . The synthetic route typically involves the formation of the thiazepine ring followed by the introduction of the butyl, methylthio, and phenyl groups. The final step involves the attachment of the acetic acid moiety.
Analyse Des Réactions Chimiques
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the thiazepine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl and butyl groups, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazepine derivatives.
Biology: The compound is studied for its effects on bile acid transport and its potential role in modulating bile acid levels in the body.
Industry: The compound is used in the development of pharmaceuticals targeting bile acid transport mechanisms.
Mécanisme D'action
The primary mechanism of action of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves the inhibition of the ileal bile acid transporter (IBAT or ASBT). By inhibiting this transporter, the compound reduces the reabsorption of bile acids from the small intestine, leading to increased bile acid excretion. This mechanism helps in managing chronic constipation by promoting bowel movements .
Comparaison Avec Des Composés Similaires
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid can be compared with other bile acid transporter inhibitors such as:
Odevixibat: Another IBAT inhibitor used for similar therapeutic purposes.
Maralixibat: A compound with a similar mechanism of action but different chemical structure.
Linerixibat: Another bile acid transporter inhibitor with distinct pharmacokinetic properties.
The uniqueness of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid lies in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic potential .
Propriétés
Formule moléculaire |
C26H35NO5S2 |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C26H35NO5S2/c1-4-6-13-26(14-7-5-2)18-27(20-11-9-8-10-12-20)21-15-23(33-3)22(32-17-25(28)29)16-24(21)34(30,31)19-26/h8-12,15-16H,4-7,13-14,17-19H2,1-3H3,(H,28,29) |
Clé InChI |
HLVCNERLDVNLEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















